molecular formula C6H7ClN2O B3029440 5-Chloro-4-methoxypyridin-2-amine CAS No. 662117-63-7

5-Chloro-4-methoxypyridin-2-amine

Cat. No. B3029440
CAS RN: 662117-63-7
M. Wt: 158.58
InChI Key: FXVNVJFNMIOKOL-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxypyridin-2-amine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring substituted with a chlorine atom, a methoxy group, and an amine group. While the specific compound is not directly studied in the provided papers, related compounds with similar substitutions on the pyridine ring have been synthesized and analyzed, which can provide insights into the properties and reactivity of 5-Chloro-4-methoxypyridin-2-amine.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions including chlorination, nitration, amination, and other substitution reactions. For instance, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involved chlorination and aminisation from a pyrimidine precursor . Similarly, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine included substitution, oxidation, nitration, and ammoniation steps . These methods could potentially be adapted for the synthesis of 5-Chloro-4-methoxypyridin-2-amine.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of pyridine derivatives. For example, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was confirmed by X-ray diffraction . The molecular structure of pyridine derivatives is also investigated using spectroscopic methods such as FT-IR, FT-Raman, and NMR, as seen in the study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine . These techniques could be applied to analyze the molecular structure of 5-Chloro-4-methoxypyridin-2-amine.

Chemical Reactions Analysis

The reactivity of chloro- and methoxy-substituted pyridines can be quite diverse. For instance, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids was examined, indicating potential for further substitution reactions . The nitration of secondary amines with 4-chloro-5-methoxy-2-nitropyridazin-3-one demonstrated the transfer potential of the nitro group . These studies suggest that 5-Chloro-4-methoxypyridin-2-amine could undergo various chemical reactions, including further nitration, halogenation, and nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their substituents. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, revealing solvent-dependent emission spectra . The compound 4-chloro-6-methoxypyrimidin-2-amine formed hydrogen-bonded tapes in its crystal structure, which could affect its solubility and reactivity . The electronic properties, such as charge distribution and dipole moment, are also important, as seen in the study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine . These properties would be relevant for 5-Chloro-4-methoxypyridin-2-amine and could be studied using similar methods.

Scientific Research Applications

Antimalarial Research

  • Antimalarial Activity : 5-Chloro-4-methoxypyridin-2-amine derivatives have been investigated for their potential antimalarial properties. Barlin and Tan (1984) synthesized N4-substituted 1,5-naphthyridin-4-amines from ethyl 3-aminopyridine-2-carboxylate to assess their antimalarial activity. However, these derivatives did not show significant antimalarial activity compared to existing drugs like chloroquine or primaquine in preliminary in vivo tests against Plasmodium vinckei vinckei in mice (Barlin & Tan, 1984).

Nitration Studies

  • N-Nitration of Secondary Amines : Park et al. (2003) explored the N-nitration of secondary amines using 4-chloro-5-methoxy-2-nitropyridazin-3-one. This research revealed that 5-methoxy derivatives like 5-methoxy (2b) demonstrated excellent nitro group transfer potentiality. N-Nitration with these compounds resulted in good yields of corresponding N-nitramines under mild neutral conditions (Park et al., 2003).

Nucleophilic Amination

  • Development of Aminopyridines : Pang, Kaga, and Chiba (2018) developed a new protocol for nucleophilic amination of methoxypyridines, including derivatives of 5-Chloro-4-methoxypyridin-2-amine, using sodium hydride in the presence of lithium iodide. This method provides a concise route to various aminopyridines potentially of medicinal interest (Pang, Kaga, & Chiba, 2018).

Medicinal Chemistry

  • Metabolite Analysis of Antagonists : Sato et al. (2016) identified a metabolite of TAK-259, a selective α1D adrenoceptor antagonist, from monkey urine samples. The structure of this metabolite, 2-amino-5-chloro-1-[5-chloro-2-(methylsulfonyl)benzyl]-4-oxo-1,4-dihydropyridine-3-carboxamide, was elucidated through NMR and synthesized via alkylation of 4-methoxypyridin-2-amine (Sato et al., 2016).

Chemical Synthesis and Analysis

  • Amination Catalysis : Ji, Li, and Bunnelle (2003) reported on the selective amination of polyhalopyridines, including those related to 5-Chloro-4-methoxypyridin-2-amine, catalyzed by a palladium-xantphos complex. This research demonstrated high yields and excellent chemoselectivity in the amination process (Ji, Li, & Bunnelle, 2003).

Safety and Hazards

The safety data sheet (SDS) for 5-Chloro-4-methoxypyridin-2-amine can be found online . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

5-chloro-4-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVNVJFNMIOKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674015
Record name 5-Chloro-4-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-methoxypyridin-2-amine

CAS RN

662117-63-7
Record name 5-Chloro-4-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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